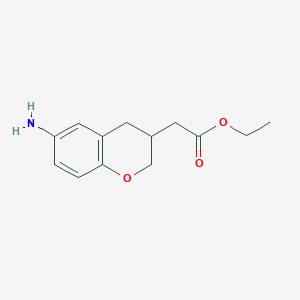
Ethyl 2-(6-aminochroman-3-yl)acetate
Numéro de catalogue B8330659
Poids moléculaire: 235.28 g/mol
Clé InChI: MHFFWCUFQLUBNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06303349B1
Procedure details


To 10 ml of a sterilized medium (pH 7.4) containing 0.1% yeast extract, 0.1% meat extract (Ehrlich), 0.2% NZ amine (TYPE 1), 0.5% sodium chloride, 0.05% potassium dihydrogenphosphate, 0.1% dipotassium hydrogenphosphate, 0.01% magnesium sulfate, and 1.0% soluble starch was inoculated 5% culture of Pseudonocardia thermophila FERM BP-6275 which had been preliminary cultured in the same buffer. The culture was carried out at 52° C. for 72 hours. Wet cells obtained by centrifugation were added to 50 ml of a reaction solution (pH 8.0, adjusted with potassium hydroxide) containing 1 g of racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride. Hydrolytic reaction was carried out at 55° C. for 6 hours while maintaining the pH at 8.0 with a 2% potassium hydroxide solution. After the reaction, 20 ml of toluene were added and unreacted 6-aminochroman-3-acetic acid ethyl ester was extracted. Most of the remaining 6-aminochroman-3-acetic acid ethyl ester was extracted into the toluene layer and hydrolyzed 6-aminochroman-3-acetic acid was retained in the water layer. (S) 6-aminochroman-3-acetic acid ethyl ester with a purity of more than 99% was obtained by concentrating the toluene layer (yield: 35%).
[Compound]
Name
reaction solution
Quantity
50 mL
Type
reactant
Reaction Step One

Name
racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:18])[CH2:6][CH:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:17])[CH:14]=2)[O:9][CH2:8]1)[CH3:3].[OH-].[K+]>C1(C)C=CC=CC=1>[CH2:2]([O:4][C:5](=[O:18])[CH2:6][CH:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:17])[CH:14]=2)[O:9][CH2:8]1)[CH3:3] |f:0.1,2.3|
|
Inputs


Step One
[Compound]
|
Name
|
reaction solution
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)OC(CC1COC2=CC=C(C=C2C1)N)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To 10 ml of a sterilized medium (pH 7.4) containing 0.1% yeast
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
0.1% meat extract (Ehrlich), 0.2% NZ amine (TYPE 1), 0.5% sodium chloride, 0.05% potassium dihydrogenphosphate, 0.1% dipotassium hydrogenphosphate, 0.01% magnesium sulfate, and 1.0% soluble starch
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Wet cells obtained by centrifugation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrolytic reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was carried out at 55° C. for 6 hours
|
|
Duration
|
6 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
unreacted 6-aminochroman-3-acetic acid ethyl ester was extracted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Most of the remaining 6-aminochroman-3-acetic acid ethyl ester was extracted into the toluene layer and hydrolyzed 6-aminochroman-3-acetic acid
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1COC2=CC=C(C=C2C1)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
